molecular formula C10H12O3 B14332148 5-Ethyl-6-methoxy-2H-1,3-benzodioxole CAS No. 108551-65-1

5-Ethyl-6-methoxy-2H-1,3-benzodioxole

Cat. No.: B14332148
CAS No.: 108551-65-1
M. Wt: 180.20 g/mol
InChI Key: RHWGDGIRKJDTFQ-UHFFFAOYSA-N
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Description

5-Ethyl-6-methoxy-2H-1,3-benzodioxole is an organic compound classified as a benzodioxole derivative Benzodioxoles are heterocyclic compounds containing a methylenedioxy functional group attached to a benzene ring This particular compound is characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 6-position of the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole typically involves the methylenation of catechols. One common method is the reaction of catechol with disubstituted halomethanes under basic conditions. For instance, catechol can be reacted with ethyl bromide and methoxy methyl chloride in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Ethyl-6-methoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methoxy groups enhances its potential for diverse applications in various fields .

Properties

CAS No.

108551-65-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-ethyl-6-methoxy-1,3-benzodioxole

InChI

InChI=1S/C10H12O3/c1-3-7-4-9-10(13-6-12-9)5-8(7)11-2/h4-5H,3,6H2,1-2H3

InChI Key

RHWGDGIRKJDTFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OCO2

Origin of Product

United States

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